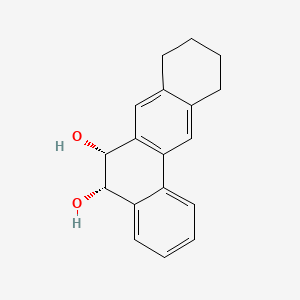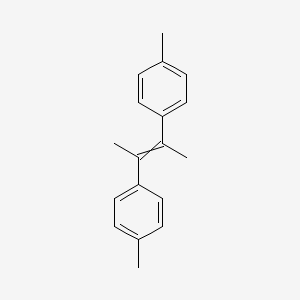
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is a complex organic compound that belongs to the pyridine family Pyridines are six-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by its unique structure, which includes hydroxyl, methyl, pentyl, and dicarboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 5-hydroxy-6-methylpyridine and pentyl bromide in the presence of a base can yield the desired compound. The reaction conditions typically include a solvent such as ethanol or methanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, catalytic processes may be employed to enhance the reaction efficiency and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dicarboxylic acid groups can be reduced to alcohols.
Substitution: The methyl and pentyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid: Lacks the pentyl group, resulting in different chemical properties.
6-Methyl-2-pentylpyridine-3,4-dicarboxylic acid:
5-Hydroxy-2-pentylpyridine-3,4-dicarboxylic acid: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is unique due to the presence of all four functional groups, which contribute to its diverse reactivity and potential applications. The combination of hydroxyl, methyl, pentyl, and dicarboxylic acid groups makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
92042-61-0 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-6-8-9(12(16)17)10(13(18)19)11(15)7(2)14-8/h15H,3-6H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
WQEKFYWOEKLMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=C(C(=C1C(=O)O)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
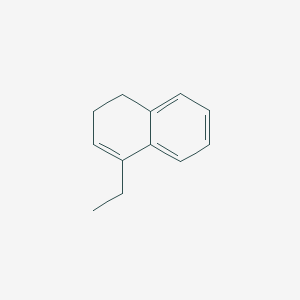
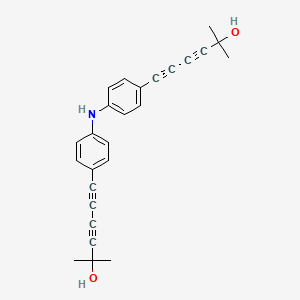
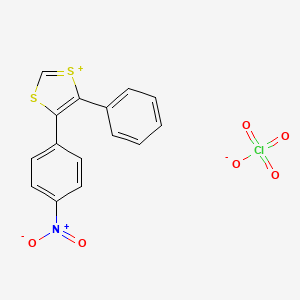

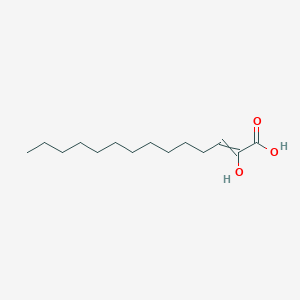



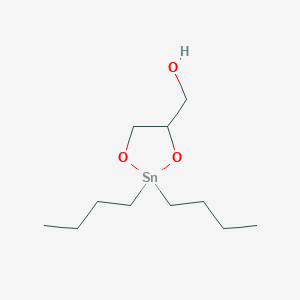
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
